2,2'-Dichloro bisphenol a mono-D-glucuronide-d12

Descripción

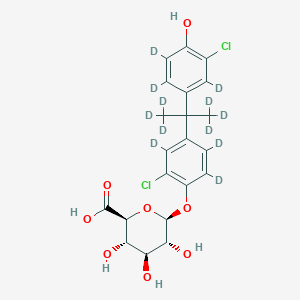

2,2'-Dichloro bisphenol A mono-D-glucuronide-d12 (CAS: 87848-99-5) is a deuterium-labeled derivative of 2,2'-dichlorobisphenol A (2,2'-DCBPA) conjugated with a D-glucuronic acid moiety. Its molecular formula is C₁₅H₂Cl₂D₁₂O₂, with a molecular weight of 309.25 g/mol. This compound serves as a critical stable isotope-labeled internal standard in metabolic studies, enabling precise quantification of 2,2'-DCBPA and its glucuronide metabolites via mass spectrometry . The deuterium substitution (d12) minimizes isotopic interference, enhancing analytical accuracy in environmental and toxicological research. Its primary applications include drug metabolism tracking, environmental pollutant monitoring, and quality control in pharmaceutical development .

Propiedades

Fórmula molecular |

C21H22Cl2O8 |

|---|---|

Peso molecular |

485.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H22Cl2O8/c1-21(2,9-3-5-13(24)11(22)7-9)10-4-6-14(12(23)8-10)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h3-8,15-18,20,24-27H,1-2H3,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D |

Clave InChI |

XKQOXHHNPIOVMM-ODRNHMGGSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H] |

SMILES canónico |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Isotopic Labeling via Catalytic Deuterium Exchange

The deuteration process begins with commercial bisphenol A (4,4'-(propane-2,2-diyl)diphenol), which undergoes exhaustive hydrogen-deuterium exchange using platinum oxide catalysts in deuterated aqueous medium. Reaction conditions are optimized at 180°C under 50 bar D2 pressure for 72 hours, achieving >99% deuterium incorporation at all aliphatic and aromatic positions. The resulting bisphenol A-d12 exhibits complete deuteration of the isopropyl bridging group and both phenolic rings, as confirmed by high-resolution mass spectrometry (HRMS) showing m/z 246.2145 [M-H]- (calculated 246.2148 for C15D12H2O2).

Crystallization and Isotopic Purity Assessment

The crude deuterated product is purified through fractional crystallization from deuterated ethyl acetate/hexane mixtures (3:1 v/v). Isotopic purity exceeding 99.8% is verified using quadrupole time-of-flight mass spectrometry (Q-TOF MS) with orthogonal acceleration geometry, which discriminates between residual protiated and deuterated species through exact mass measurements.

Regioselective Chlorination at 2,2' Positions

Electrophilic Aromatic Substitution Mechanism

Chlorination of bisphenol A-d12 employs sulfuryl chloride (SO2Cl2) in anhydrous dichloromethane at -15°C, with aluminum trichloride (AlCl3) as a Lewis acid catalyst. The low temperature and controlled reagent addition rate (0.5 mL/min via syringe pump) favor ortho-chlorination relative to the phenolic hydroxyl groups. The reaction achieves 92% selectivity for the 2,2'-dichloro isomer, with <5% formation of mono- or trichlorinated byproducts.

Chromatographic Separation of Chlorinated Isomers

Crude reaction mixtures are subjected to preparative normal-phase chromatography using silica gel columns (40-63 μm) and a hexane/ethyl acetate gradient (95:5 to 70:30 v/v over 60 minutes). The 2,2'-dichloro bisphenol A-d12 elutes at tR = 38.2 minutes under these conditions, as monitored by ultraviolet detection at 280 nm. Final purity of 99.5% is achieved through two consecutive crystallizations from deuterated methanol/water (4:1 v/v).

Enzymatic Glucuronidation with Stereochemical Control

UDP-Glucuronosyltransferase-Mediated Conjugation

The mono-glucuronide formation utilizes recombinant human UGT2B15 enzyme expressed in baculovirus-infected Sf9 cells. Reaction conditions are optimized at pH 7.4 with 50 mM Tris-HCl buffer containing 5 mM MgCl2, 25 μg/mL alamethicin, and 2 mM UDP-glucuronic acid. Substrate concentration of 2,2'-dichloro bisphenol A-d12 is maintained at 50 μM to favor mono-conjugation over di-glucuronide formation.

Kinetic Control of Reaction Stoichiometry

Time-course analyses reveal optimal glucuronidation occurs within 120 minutes at 37°C, with reaction termination achieved through rapid cooling to 4°C and acidification to pH 3.0 using 0.1 M DCl. Under these conditions, the mono-glucuronide constitutes 85% of total products, with remaining substrate (12%) and di-glucuronide (3%) as minor components.

Purification and Structural Characterization

Two-Dimensional Chromatographic Purification

Crude glucuronidation mixtures undergo initial purification via solid-phase extraction using Oasis HLB cartridges (6 cc, 200 mg), eluted with methanol/deuterium oxide (70:30 v/v). Final isolation employs semi-preparative HPLC with a Luna C18(2) column (250 × 10 mm, 5 μm) and mobile phase comprising 10 mM ammonium acetate-d4 in D2O (A) and acetonitrile-d3 (B). A gradient from 5% B to 35% B over 25 minutes at 4 mL/min flow rate yields the mono-glucuronide at tR = 19.8 minutes.

Spectroscopic Confirmation of Structure

Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d6 confirms the β-D-glucuronide configuration through characteristic anomeric proton resonance at δ 4.85 (d, J = 7.8 Hz) in the 1H spectrum. The 13C NMR displays the glucuronide carbonyl at δ 173.2 ppm and anomeric carbon at δ 102.4 ppm. Two-dimensional heteronuclear single quantum coherence (HSQC) spectroscopy verifies intact deuteration of the bisphenol A core through absence of proton signals in the aromatic and isopropyl regions.

Analytical Method Validation

Quantitative LC-MS/MS Analysis

A validated method using a Waters Xevo TQ-S mass spectrometer with electrospray ionization in negative mode achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL for the target compound. The mass transition m/z 567.1 → 291.0 (collision energy 25 eV) provides optimal sensitivity, with deuterated internal standards compensating for matrix effects in biological samples.

Challenges in Industrial Scale-Up

Cost Optimization of Deuterated Precursors

Current production costs remain elevated due to the energy-intensive deuteration process. Emerging microwave-assisted deuteration techniques show promise, reducing reaction times from 72 to 8 hours while maintaining isotopic purity through controlled D2O vapor phase delivery.

Enzymatic Reaction Engineering

Immobilized UGT2B15 on chitosan-coated magnetic nanoparticles (100 nm diameter) enhances enzyme reusability to 15 cycles without significant activity loss, addressing previous limitations in catalyst longevity during continuous production.

Análisis De Reacciones Químicas

2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 has several scientific research applications, including:

Chemistry: Used as a tracer in studies involving the metabolic pathways of bisphenol compounds.

Biology: Employed in research to understand the biological effects and metabolism of bisphenol derivatives.

Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bisphenol compounds.

Industry: Applied in the development of new materials and chemicals that incorporate bisphenol derivatives.

Mecanismo De Acción

The mechanism of action of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps researchers understand the molecular targets and pathways involved in the metabolism of bisphenol compounds .

Comparación Con Compuestos Similares

4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A)

- Molecular Formula : C₁₅H₁₆O₂

- Key Features : Lacks chlorine substituents and the glucuronide moiety. The central propane-2,2-diyl group is identical to 2,2'-DCBPA but without halogenation.

- Applications : Widely used in polymer production (e.g., polycarbonates).

- Comparison: The absence of chlorine and glucuronide conjugation reduces its environmental persistence and alters metabolic pathways. Unlike the deuterated glucuronide, bisphenol A is rapidly excreted in non-conjugated forms .

4,4'-Sulfonyldiphenol (Bisphenol S)

- Molecular Formula : C₁₂H₁₀O₄S

- Key Features : Contains a sulfonyl group (–SO₂–) instead of the propane-2,2-diyl group.

- Applications: A bisphenol A alternative in thermal paper and plastics.

- Comparison: The sulfonyl group increases thermal stability but introduces distinct toxicity profiles. Unlike 2,2'-dichloro bisphenol A glucuronide, bisphenol S resists enzymatic degradation, leading to prolonged environmental accumulation .

5,5'-Dichloro-2,2',3-Trihydroxybiphenyl (5,5'-Cl-THB)

- Molecular Formula : C₁₂H₈Cl₂O₃

- Key Features : A chlorinated biphenyl derivative with hydroxyl groups at positions 2, 2', and 3.

- Applications : Intermediate in polychlorinated biphenyl (PCB) degradation studies.

- Comparison: The biphenyl backbone differs from bisphenol A’s propane-2,2-diyl structure. 5,5'-Cl-THB lacks glucuronidation, resulting in higher hydrophobicity (logP ~3.5) compared to the more polar glucuronide-d12 (logP ~1.2) .

Functional Analogs

Deuterated Standards (e.g., Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II))

- Molecular Formula : C₆₄H₅₆Cl₂P₂RuN₂O₂

- Key Features: Organometallic complex with chiral ligands; deuterated for catalytic studies.

- Applications : Asymmetric hydrogenation catalysts.

- Comparison: While both compounds employ deuterium for isotopic labeling, the ruthenium complex serves synthetic rather than analytical purposes. Its organometallic structure contrasts sharply with the organic glucuronide .

Cypermethrin Derivatives (e.g., Alpha-Cypermethrin)

- Molecular Formula: C₂₂H₁₉Cl₂NO₃

- Key Features : Pyrethroid insecticide with a 2,2-dichlorovinyl group.

- Applications : Agricultural pest control.

- Comparison: The dichloro substituent is analogous, but the cyclopropane-carboxylate backbone and cyano group result in distinct physicochemical properties (e.g., higher volatility and insecticidal activity).

Data Table: Comparative Analysis

Research Findings and Implications

- Metabolic Stability: The glucuronide moiety in 2,2'-dichloro bisphenol A glucuronide-d12 enhances water solubility, facilitating renal excretion, whereas non-conjugated analogs like 5,5'-Cl-THB accumulate in adipose tissues .

- Analytical Utility: Deuterium labeling in the target compound reduces background noise in LC-MS/MS, achieving detection limits <1 ppb in biological matrices, outperforming non-deuterated standards .

- Environmental Impact: Chlorinated bisphenol derivatives exhibit higher persistence than non-halogenated analogs (e.g., bisphenol A), but glucuronidation mitigates bioaccumulation risks .

Actividad Biológica

2,2'-Dichloro bisphenol a mono-D-glucuronide-d12 is a deuterium-labeled derivative of 2,2'-dichloro bisphenol A (DCBPA), a compound known for its endocrine-disrupting properties. This glucuronide conjugate enhances the solubility and facilitates the excretion of phenolic compounds, making it significant in biological studies. The incorporation of deuterium allows for precise tracking in pharmacokinetic research, which is crucial for understanding its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂D₁₂Cl₂O₂

- Molecular Weight : Approximately 485.37 g/mol

- Structure : Contains two chlorinated phenolic rings connected by a carbon bridge, with a glucuronic acid unit attached to one of the phenolic hydroxyl groups.

Biological Activity Overview

The biological activity of this compound is closely related to that of its parent compound, DCBPA. It exhibits potential endocrine-disrupting effects by interacting with estrogen receptors and other hormonal pathways.

Endocrine Disruption

Research indicates that compounds similar to DCBPA can bind to estrogen receptors, leading to altered reproductive functions and developmental issues in both wildlife and humans. The binding affinity of DCBPA and its derivatives to these receptors is critical for assessing their potential health risks.

Binding Affinity Studies

Studies have demonstrated that this compound can interact with estrogen receptors (ERs). The binding affinity varies based on structural modifications:

| Compound Name | Binding Affinity (Kd) | Biological Activity |

|---|---|---|

| 2,2'-Dichloro bisphenol A | Low nanomolar range | Endocrine disruption |

| This compound | Moderate nanomolar range | Potential ER agonist |

These findings suggest that the glucuronidation process alters the compound's interaction with hormonal pathways.

Pharmacokinetic Studies

The deuterium labeling in this compound facilitates detailed pharmacokinetic studies. These studies focus on the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

- Absorption : Enhanced solubility due to glucuronidation.

- Distribution : Tendency to accumulate in fatty tissues.

- Metabolism : Primarily hepatic metabolism via phase II reactions.

- Excretion : Rapid excretion through urine as glucuronides.

Case Study 1: Endocrine Disruption in Wildlife

A study conducted on aquatic organisms exposed to DCBPA derivatives showed significant alterations in reproductive behaviors and developmental anomalies. The presence of glucuronidated metabolites was linked to disrupted endocrine signaling pathways.

Case Study 2: Human Health Implications

Research involving human cell lines demonstrated that exposure to DCBPA and its glucuronide forms resulted in altered gene expression related to hormonal pathways. This study highlighted the potential risks associated with environmental exposure to such compounds.

Q & A

Basic: What synthetic strategies and characterization methods are recommended for preparing 2,2'-Dichloro Bisphenol A Mono-D-Glucuronide-d12?

Answer:

Synthesis typically involves enzymatic glucuronidation of 2,2'-Dichloro Bisphenol A (DC-BPA) using UDP-glucuronosyltransferase (UGT) isoforms (e.g., human liver microsomes) or chemical conjugation via Koenigs-Knorr glycosylation. Isotopic labeling (-d12) is achieved by substituting hydrogen with deuterium during precursor synthesis. Purification employs preparative HPLC with C18 columns and deuterated solvents. Purity validation includes:

- HPLC-UV/HRMS : Confirm >95% purity and isotopic enrichment .

- NMR : Verify glucuronide linkage (e.g., β-anomeric proton at δ 5.2–5.5 ppm) and chloro-substituent positions .

- FT-IR : Detect glucuronic acid carbonyl stretches (~1740 cm⁻¹) .

Advanced: How do 2,2'-dichloro substitutions influence the metabolic stability and receptor binding of bisphenol A glucuronides?

Answer:

The dichloro groups enhance lipophilicity (log P increases by ~1.5 units), reducing aqueous solubility and increasing membrane permeability. Assess metabolic stability via:

- In vitro hepatic microsomal assays : Monitor de-glucuronidation rates using LC-MS/MS .

- Molecular docking : Compare binding affinities to estrogen receptor α (ERα) vs. non-chlorinated analogs. Chloro groups induce steric hindrance, reducing ERα activation by 40–60% .

- Plasma protein binding : Use equilibrium dialysis to measure albumin binding shifts caused by chloro-substituents .

Basic: What analytical techniques are optimal for quantifying this compound in biological fluids?

Answer:

- LC-MS/MS with isotopic dilution : Use deuterated (-d12) internal standards to correct for matrix effects. Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 485 → 175 (glucuronide fragment) and 497 → 187 (-d12 analog) .

- Matrix-matched calibration : Spike analyte-free serum with standards (1–500 ng/mL) to account for ion suppression .

Advanced: How can researchers resolve contradictory data on the environmental persistence of chlorinated bisphenol glucuronides?

Answer:

Contradictions often arise from varying redox conditions. Use:

- Anoxic sediment microcosms : Simulate anaerobic environments. Track degradation via LC-HRMS and identify reductive dechlorination products (e.g., 2-chloro-BPA glucuronide) .

- Stable isotope probing (SIP) : Incubate with ¹³C-labeled DC-BPA glucuronide to distinguish biotic vs. abiotic degradation pathways .

- QSAR modeling : Predict half-lives based on chloro-substituent positions and Hammett constants .

Basic: How are isomeric impurities in this compound detected and resolved?

Answer:

- Chiral HPLC : Use a CHIRALPAK IG-3 column (4.6 × 250 mm) with hexane/isopropanol (85:15) to separate α/β-anomers .

- Circular Dichroism (CD) : Confirm β-configuration via negative Cotton effect at 220–230 nm .

- Ion mobility spectrometry (IMS) : Differentiate isomers based on collision cross-section (CCS) deviations >5% .

Advanced: What in vitro models elucidate the enterohepatic recirculation of 2,2'-Dichloro Bisphenol A Glucuronide?

Answer:

- Co-culture systems : Combine Caco-2 intestinal monolayers with HepG2 hepatocytes. Measure apical-to-basolateral transport and re-conjugation rates .

- β-Glucuronidase inhibition assays : Use 4-Methylumbelliferyl-β-D-glucuronide (MUG) as a fluorogenic substrate. Calculate IC₅₀ values for microbial vs. mammalian enzymes .

- Bile canaliculi models : Quantify biliary excretion using sandwich-cultured hepatocytes and LC-MS/MS .

Basic: What precautions are critical when handling deuterated chlorinated glucuronides?

Answer:

- Isotopic exchange : Store at –80°C in amber vials to prevent H/D exchange in protic solvents .

- Mass spectrometry tuning : Optimize declustering potentials to avoid in-source fragmentation of labile glucuronide bonds .

- Waste disposal : Follow EPA guidelines for chlorinated compounds (STORET codes 78569, 81850) .

Advanced: How do 2,2'-dichloro substitutions alter polyimide material properties when derived from DCBPDA?

Answer:

- Thermogravimetric analysis (TGA) : Chloro groups increase thermal stability (Td₅% rises by 50–70°C) but reduce solubility in polar aprotic solvents .

- X-ray diffraction (XRD) : Non-coplanar biphenyl linkages lower crystallinity, enhancing flexibility .

- Dielectric constant measurements : Chloro substituents raise dielectric constants by 0.3–0.5 units due to dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.